
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. This particular compound features a phenylbutyl group and an ethyl p-nitrophenyl ester group, making it a unique and versatile molecule with various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester can be achieved through several methods. One common approach involves the reaction of phenylbutylphosphonic acid with ethyl p-nitrophenyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phosphonic acid, phenylbutyl-, ethyl p-nitrophenyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphonic acid, phenylbutyl-, methyl p-nitrophenyl ester: Similar structure but with a methyl group instead of an ethyl group.
Phosphonic acid, phenylbutyl-, ethyl o-nitrophenyl ester: Similar structure but with an ortho-nitrophenyl group instead of a para-nitrophenyl group.
Phosphonic acid, phenylbutyl-, ethyl p-aminophenyl ester: Similar structure but with an amino group instead of a nitro group
Propriétés
Numéro CAS |
3015-72-3 |
|---|---|
Formule moléculaire |
C18H22NO5P |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
1-[ethoxy(4-phenylbutyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C18H22NO5P/c1-2-23-25(22,15-7-6-10-16-8-4-3-5-9-16)24-18-13-11-17(12-14-18)19(20)21/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3 |
Clé InChI |
YSTLIYOIWSLSIK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)

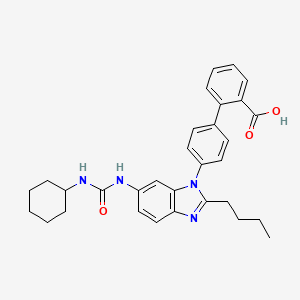
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
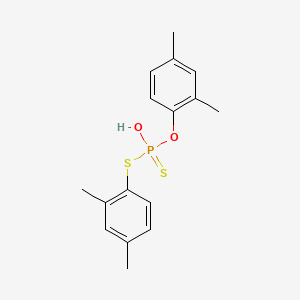

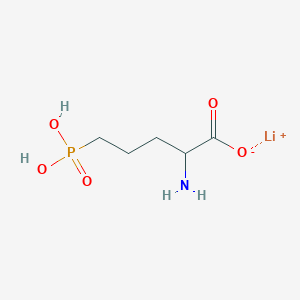
![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)
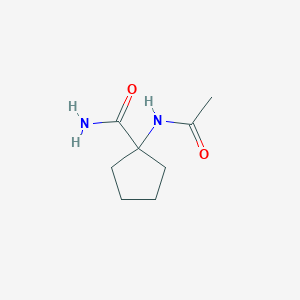
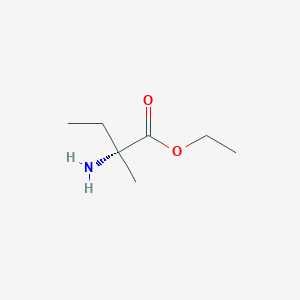
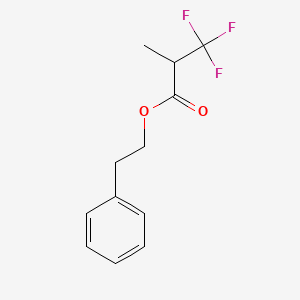
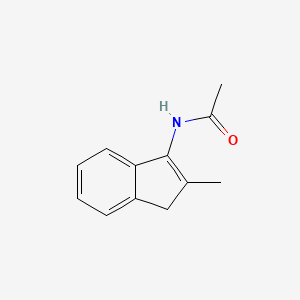

![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)
